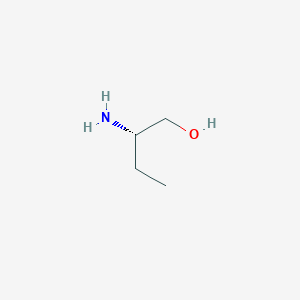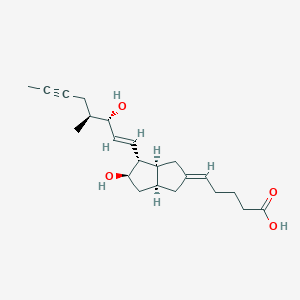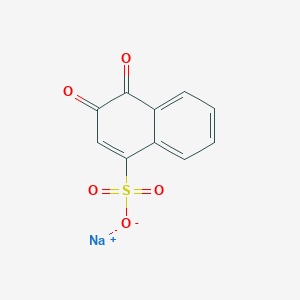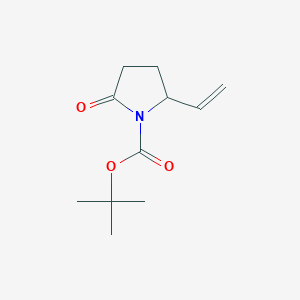
Deuteruro de aluminio y litio
Descripción general
Descripción
Lithium aluminium deuteride (LiAlD4) is a chemical compound composed of lithium, aluminium, and deuterium. It is an important chemical compound in the field of scientific research, as it has a variety of applications in laboratory experiments. LiAlD4 is a highly stable compound and is used as a source of deuterium for a range of scientific research applications.
Aplicaciones Científicas De Investigación
Etiquetado Isotópico
El Deuteruro de aluminio y litio se usa en el etiquetado isotópico, una técnica utilizada para rastrear el paso de un isótopo, un átomo con una variación detectable, a través de una reacción, vía metabólica o célula . El reactivo está 'etiquetado' reemplazando átomos específicos por su isótopo, y luego se permite que el reactivo experimente la reacción.
Reacciones de Intercambio de Deuterio
Las reacciones de intercambio de deuterio son otra aplicación importante del this compound . En estas reacciones, los átomos de deuterio dentro del compuesto experimentan un intercambio con otros átomos, lo que lleva a la creación de compuestos novedosos .
Efectos Isotópicos del Deuterio
El this compound también se utiliza para estudiar los efectos isotópicos del deuterio . Estos efectos se refieren al cambio en la velocidad de reacción causado por el reemplazo de un átomo por uno de sus isótopos. Esto es particularmente útil en estudios mecanísticos de reacciones químicas.
Síntesis de Compuestos Organometálicos
El this compound sirve como fuente de deuterio para sintetizar varios compuestos, incluidos los compuestos organometálicos . Los compuestos organometálicos se utilizan en la investigación debido a su reactividad, lo que los hace adecuados para muchos procesos catalíticos.
Producción de Tritio para Reactores Nucleares
El this compound tiene aplicaciones en la producción de tritio para reactores nucleares . El tritio es un isótopo radiactivo del hidrógeno y se utiliza en la investigación, los reactores de fusión y los generadores de neutrones.
Catalizador en Reacciones Químicas
El this compound puede actuar como catalizador en reacciones químicas . Un catalizador es una sustancia que puede aumentar la velocidad de una reacción al disminuir la energía de activación, pero permanece químicamente sin cambios al final de la reacción.
Combustible Potencial para Fines Aeroespaciales
Finalmente, se está estudiando el this compound como un combustible potencial para fines aeroespaciales . Su alto contenido energético y estabilidad lo convierten en un candidato para esta aplicación.
Safety and Hazards
Mecanismo De Acción
Target of Action
Lithium aluminum deuteride is primarily used as a source of deuterium atoms . It plays a crucial role in the production of tritium, a super heavy isotope of hydrogen, which is commonly used in nuclear reactors for cooling purposes .
Mode of Action
The lithium storage mechanism of Lithium aluminum deuteride involves a series of phase transitions and reactions with electrolytes during the discharge and recharge processes . During discharge, the potential drops to a long plateau located at around 0.33 V, followed by a slow decay and a short plateau at approximately 0.14 V . Initially, Lithium aluminum deuteride is the dominant phase, but as it discharges, side reactions with electrolytes lead to the formation of LiH and metallic Al . As further discharge occurs, new phases like LiAl emerge while Li3AlH6 diminishes .
Biochemical Pathways
The lithium storage mechanism of Lithium aluminum deuteride involves a series of phase transitions . These transitions and reactions with electrolytes during the discharge and recharge processes are key to its function . XRD measurements on Lithium aluminum deuteride samples at different lithium storage stages revealed key insights into this mechanism .
Result of Action
Lithium aluminum deuteride exhibits high initial capacity but low coulombic efficiency due to irreversible processes during cycling . It delivers a specific capacity of approximately 1729 mAh/g during the first discharge cycle, but only recharges about 29.4% of this capacity due to irreversible reactions .
Action Environment
Environmental factors play a significant role in the action of Lithium aluminum deuteride. It is highly stable under normal temperature and pressure conditions, making it suitable for storage and handling . It reacts vigorously with water, so it is essential to store it in a dry environment and avoid any moisture or humidity exposure . Moreover, it should be kept away from acidic substances to prevent any unwanted reactions .
Propiedades
IUPAC Name |
lithium;tetradeuterioalumanuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Li.4H/q-1;+1;;;;/i;;4*1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZDCIYGECBNKL-HGZFDWPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[AlH4-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][Al-]([2H])([2H])[2H].[Li+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlH4Li | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
42.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey powder; [Sigma-Aldrich MSDS] | |
| Record name | Lithium aluminum deuteride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13658 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
14128-54-2 | |
| Record name | Lithium tetradeuteroaluminate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14128-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium tetradeuteridoaluminate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B32103.png)
![N-[(2R,3R,4R,5S,6R)-2,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B32105.png)






